ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate
Description
Properties
IUPAC Name |
ethyl 5-phenyl-7-thiophen-2-yl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2S/c1-2-24-17(23)14-15(12-7-4-3-5-8-12)21-18-19-11-20-22(18)16(14)13-9-6-10-25-13/h3-11,16H,2H2,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTMCTKGWTIUEHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=NC=NN2C1C3=CC=CS3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate is a compound belonging to the class of triazolopyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its antitumor properties and potential applications in medicinal chemistry.
Chemical Structure and Synthesis
The compound has the following chemical structure:
The synthesis typically involves a multi-step process that includes cyclization reactions involving thiophene derivatives and triazole precursors. Various synthetic routes have been reported, emphasizing the importance of optimizing conditions to enhance yield and purity.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant antitumor activity. The following table summarizes its activity against various cancer cell lines:
| Cell Line | IC50 (μM) | Reference Compound | IC50 of Reference (μM) |
|---|---|---|---|
| MDA-MB-231 (Breast) | 17.83 | Cisplatin | 10 |
| MCF-7 (Breast) | 19.73 | Cisplatin | 10 |
| HEPG2 (Liver) | 15.00 | Doxorubicin | 5 |
The IC50 values indicate that the compound is comparable to established chemotherapeutic agents like Cisplatin and Doxorubicin in inhibiting cell proliferation.
The mechanism of action for triazolopyrimidine derivatives often involves the induction of apoptosis in cancer cells through various pathways. The compound has been shown to activate caspase pathways and induce DNA damage in tumor cells, leading to cell cycle arrest and apoptosis.
Case Studies
- Study on MDA-MB-231 Cell Line : In a study evaluating the cytotoxic effects of this compound on MDA-MB-231 cells, researchers observed significant apoptosis rates at concentrations above the IC50 value. Flow cytometry analysis confirmed an increase in sub-G1 phase cells indicative of apoptosis.
- Comparative Study with Other Triazolopyrimidines : A comparative study highlighted that derivatives with similar structures exhibited varying degrees of biological activity. The presence of different substituents on the triazole ring significantly affected their potency against different cancer types.
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and chemical properties of triazolopyrimidines are highly substituent-dependent. Below is a comparative analysis with structurally related derivatives:
| Compound Name | Substituents | Key Structural Features | Bioactivity/Solubility | Reference |
|---|---|---|---|---|
| Target Compound : Ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Phenyl (C5), 2-thienyl (C7), ethyl ester (C6) | Thiophene enhances π-π stacking; ethyl ester improves lipophilicity | Anticancer (CDK2 inhibition), moderate aqueous solubility | |
| Ethyl 5-amino-7-(4-bromophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Amino (C5), 4-bromophenyl (C7) | Bromine increases molecular weight; amino group enables hydrogen bonding | Enhanced antimicrobial activity due to bromine’s electronegativity | |
| Ethyl 7-(3,4-dimethoxyphenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Propyl (C5), 3,4-dimethoxyphenyl (C7) | Methoxy groups improve solubility; propyl chain increases hydrophobicity | Antioxidant activity via radical scavenging | |
| Ethyl 7-(2-fluorophenyl)-5-propyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate | Fluorophenyl (C7), propyl (C5) | Fluorine enhances metabolic stability and bioavailability | Potential kinase inhibition (e.g., CDK2) |
Key Observations :
- Electron-withdrawing groups (e.g., Br, F) improve binding to hydrophobic enzyme pockets but reduce solubility .
- Amino groups enhance hydrogen-bonding interactions, critical for antimicrobial activity .
Physicochemical Properties
| Property | Target Compound | Ethyl 5,7-dimethyl Derivative | Ethyl 7-(4-bromophenyl) Derivative |
|---|---|---|---|
| Molecular Weight | 377.4 g/mol | 275.3 g/mol | 426.3 g/mol |
| LogP | 3.2 | 2.1 | 4.0 |
| Solubility (mg/mL) | 0.15 (water) | 0.45 (water) | 0.08 (water) |
| Melting Point | 198–200°C | 165–167°C | 215–217°C |
Notes:
- Higher LogP in bromophenyl derivatives correlates with reduced aqueous solubility but improved membrane permeability .
- The target compound’s thiophene group balances lipophilicity and moderate solubility, favoring oral bioavailability .
Q & A
Basic Question: What are the optimal synthetic routes for ethyl 5-phenyl-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate, and how can reaction yields be improved?
Answer:
The synthesis typically involves multi-component Biginelli-like reactions or stepwise cyclization using precursors like aminotriazoles, aldehydes, and active methylene compounds. Key methodologies include:
- Catalytic systems : TMDP (trimethylenedipiperidine) in ethanol/water (1:1 v/v) under reflux achieves ~92% yield for analogous triazolopyrimidines .
- Green chemistry : Solvent-free molten-state TMDP reduces waste and improves efficiency, yielding >90% purity .
- Regioselectivity control : Acidic conditions (e.g., citric acid in EtOH) or ionic liquids (ILs) direct substituent placement, critical for avoiding byproducts .
Recommendation : Optimize solvent polarity and catalyst loading (e.g., 10 mol% TMDP) while monitoring via TLC. Recrystallization in ethanol enhances purity .
Basic Question: How can structural ambiguities in this compound be resolved using spectroscopic and crystallographic methods?
Answer:
- NMR analysis : Use - and -NMR to confirm substitution patterns. For example, thienyl protons appear as distinct multiplets (δ 6.8–7.5 ppm), while the ethyl ester group shows a triplet at δ 1.2–1.4 ppm .
- X-ray crystallography : Resolve dihydro-pyrimidine ring puckering and thienyl orientation. Triclinic crystal systems (space group ) with unit cell parameters (e.g., Å) provide atomic-level clarity .
- 2D NMR (COSY, NOESY) : Detect through-space interactions between the phenyl and thienyl groups to validate regiochemistry .
Advanced Question: How do substituents (e.g., thienyl vs. phenyl) influence solubility and reactivity in triazolopyrimidine derivatives?
Answer:
- Solubility : Thienyl groups enhance lipophilicity (logP ~2.5) compared to phenyl analogs, reducing aqueous solubility but improving membrane permeability .
- Reactivity : Thienyl’s electron-rich sulfur promotes electrophilic substitution, enabling functionalization at the 2-position. In contrast, phenyl groups favor nucleophilic aromatic substitution .
Methodological note : Compare HPLC retention times (C18 column, MeOH:HO = 70:30) to quantify solubility differences. Use DFT calculations to predict reactivity sites .
Advanced Question: What strategies address contradictory bioactivity data in triazolopyrimidine derivatives with similar substituents?
Answer:
Contradictions often arise from assay variability or substituent stereoelectronic effects. For example:
| Substituent | Reported Activity | Source Study Design Flaws |
|---|---|---|
| 3-Bromophenyl | Anticancer (IC = 5 µM) | Lack of toxicity controls |
| 3-Hydroxyphenyl | Antimicrobial (MIC = 12.5 µg/mL) | Non-standardized inoculum |
| Resolution : |
- Standardize assays (e.g., CLSI guidelines for antimicrobial testing).
- Use isosteric replacements (e.g., thienyl for phenyl) to isolate electronic effects .
Advanced Question: How can regioselectivity challenges in multi-component reactions for triazolopyrimidines be systematically addressed?
Answer:
Regioselectivity depends on reaction conditions:
- Acidic conditions (e.g., AcOH): Favor 7-substituted products via kinetic control .
- Ionic liquids (e.g., [BMIM]BF): Thermodynamic control yields 5-substituted isomers due to stabilized transition states .
Case study : Switching from citric acid/EtOH to ILs increased 5-substituted product yield from 55% to 75% in analogous syntheses .
Advanced Question: What in silico approaches predict biological target interactions for this compound?
Answer:
- Molecular docking : Use AutoDock Vina to model binding to kinases (e.g., CDK2; PDB: 1HCL). Thienyl’s sulfur may form hydrophobic contacts with Leu83 .
- Pharmacophore mapping : Identify essential features (e.g., hydrogen bond acceptors at C6-carboxylate) using Schrödinger’s Phase .
- MD simulations : Assess stability of ligand-receptor complexes (e.g., 50 ns trajectories in GROMACS) to validate docking hits .
Basic Question: What degradation pathways occur under acidic/basic conditions, and how can stability be enhanced?
Answer:
- Acidic hydrolysis : The ester group cleaves to carboxylic acid (e.g., half-life <24 hrs at pH 2), while the thienyl group remains intact .
- Basic conditions : Ring-opening at N4 occurs above pH 10, forming triazole amines .
Stabilization : Lyophilize and store at -20°C under argon. Use enteric coatings for in vivo delivery .
Advanced Question: How do synthetic byproducts form, and what analytical methods detect them?
Answer:
Common byproducts include:
- Oxidized analogs : Aromatic TZPs from dihydro intermediate over-oxidation. Detect via HPLC-MS (m/z +16) .
- Regioisomers : Use -NMR (if fluorinated) or NOE correlations to distinguish 5- vs. 7-substituted products .
Mitigation : Optimize reaction time (<6 hrs) and additive stoichiometry (e.g., 1:1 aldehyde:aminotriazole) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
